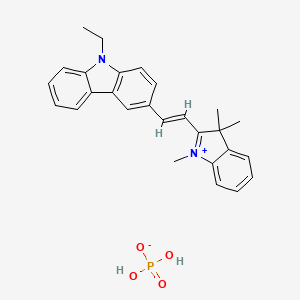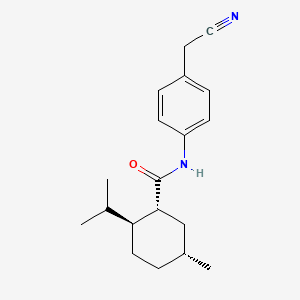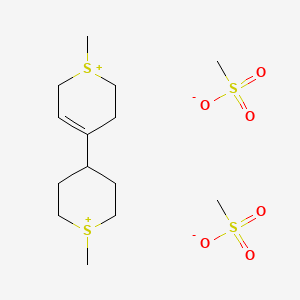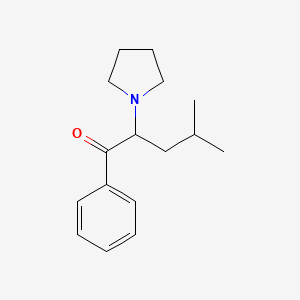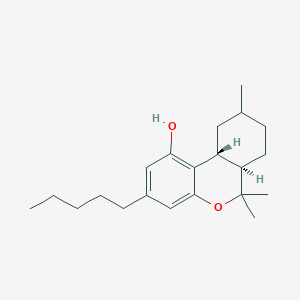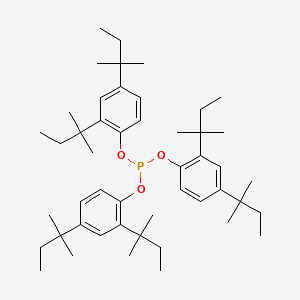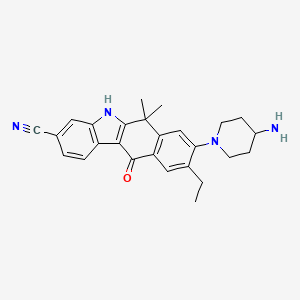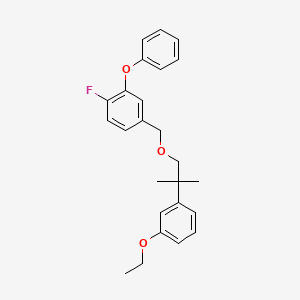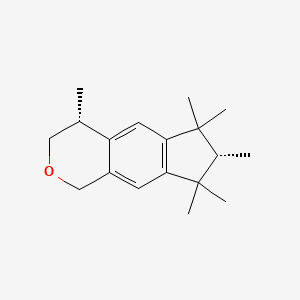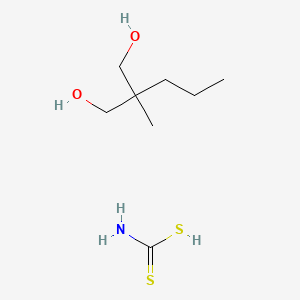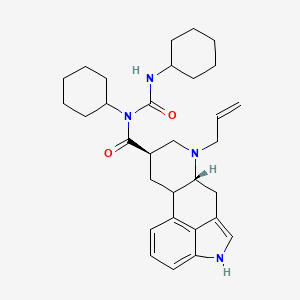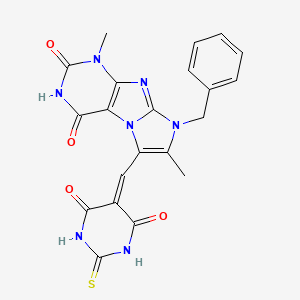
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the dimethyl and phenylmethyl groups. The final step involves the addition of the pyrimidinylidene moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of each reaction step.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione: A simpler analog without the additional substituents.
1,7-Dimethyl-8-(phenylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the pyrimidinylidene moiety.
6-((4,6-Dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the dimethyl and phenylmethyl groups.
Uniqueness: The uniqueness of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(phenylmethyl)-6-((4,6-dioxo-tetrahydro-2-thioxo-5(2H)-pyrimidinylidene)methyl)- lies in its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
91456-79-0 |
|---|---|
Fórmula molecular |
C21H17N7O4S |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
6-benzyl-8-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H17N7O4S/c1-10-13(8-12-16(29)23-19(33)24-17(12)30)28-14-15(26(2)21(32)25-18(14)31)22-20(28)27(10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,25,31,32)(H2,23,24,29,30,33) |
Clave InChI |
WQBNVRLVECOKHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)NC3=O)C)C=C5C(=O)NC(=S)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


